2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a benzylthio group, a cyclopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthio.
Thiophene Incorporation: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the benzylthio intermediate with the cyclopropyl-thiophene precursor under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe or tool in biological research to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the cyclopropyl group could confer rigidity to the molecule, affecting its binding properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-hydroxyethyl)acetamide: Lacks the cyclopropyl and thiophene groups, potentially resulting in different biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)acetamide: Lacks the benzylthio and thiophene groups, which may affect its chemical reactivity and applications.
2-(benzylthio)-N-(2-thiophen-2-yl)acetamide: Lacks the cyclopropyl group, which could influence its structural properties and interactions.
Uniqueness
The combination of the benzylthio, cyclopropyl, and thiophene groups in 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-17(12-22-11-14-5-2-1-3-6-14)19-13-18(21,15-8-9-15)16-7-4-10-23-16/h1-7,10,15,21H,8-9,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTXIMLLWOXCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CSCC2=CC=CC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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